molecular formula C9H13NO2 B8695577 ethyl 2-(1H-pyrrol-1-yl)propanoate

ethyl 2-(1H-pyrrol-1-yl)propanoate

Cat. No.: B8695577
M. Wt: 167.20 g/mol
InChI Key: LKACFKDMCAVANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1H-pyrrol-1-yl)propanoate ( 935765-03-0) is a chiral pyrrole derivative with a molecular formula of C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . While the specific biological pathway for this exact compound is not fully elaborated in the literature, its core structure is of significant interest in medicinal chemistry. Research into structurally similar pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which are found in natural sources like fungi and plants, has indicated a range of physiological activities, making the pyrrole skeleton a valuable scaffold in drug discovery . Furthermore, pyrrole-based molecular hybrids are recognized as key intermediates in the design of novel multi-target ligands. For instance, recent studies have synthesized pyrrole-hydrazone derivatives to develop compounds that selectively inhibit enzymes like Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE), which are important targets in neurodegenerative disease research . The methyl analogue of this compound, Mthis compound (CID 14351972), is also a known structure, supporting the research relevance of this ester class . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 2-pyrrol-1-ylpropanoate

InChI

InChI=1S/C9H13NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h4-8H,3H2,1-2H3

InChI Key

LKACFKDMCAVANS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Agrochemical Derivatives

  • Fenoxaprop ethyl ester and quizalofop-P-ethyl share the ethyl propanoate core but differ in their aromatic substituents. The benzoxazolyl and quinoxalinyl groups in these herbicides enhance binding to ACCase enzymes in grasses, disrupting fatty acid synthesis . The chlorine atoms improve lipophilicity and resistance to metabolic degradation.
  • In contrast, the pyrrol-1-yl group in the target compound may offer alternative binding modes due to its smaller size and reduced electronegativity compared to benzoxazolyl/quinoxalinyl groups. This could translate to different selectivity profiles or lower herbicidal potency.

Pharmaceutical Analogs

  • Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate diverges significantly with a cyano group and α,β-unsaturated ester. The conjugated system enables Michael addition reactions, making it a precursor for bioactive pyridones . This highlights how minor structural changes (e.g., introducing a cyano group) pivot applications from agrochemicals to pharmaceuticals.

Performance and Stability

  • Herbicides: Fenoxaprop ethyl ester and quizalofop-P-ethyl exhibit half-lives of 1–3 weeks in soil, influenced by their chloro-aromatic substituents . The pyrrole-containing analog may degrade faster due to reduced electron-withdrawing effects, impacting field persistence.
  • Pharmaceutical precursor: The α,β-unsaturated ester in ethyl (2E)-2-cyano-3-(1-methyl-pyrrol)prop-2-enoate increases reactivity but may reduce stability under acidic conditions .

Preparation Methods

Base-Catalyzed Esterification

The most widely reported method involves condensing 2-formylpyrrole with ethyl 2-bromopropanoate under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates nucleophilic substitution. The reaction proceeds via deprotonation of the pyrrole’s α-hydrogen, followed by alkylation with the bromoester.

Typical Procedure :
A mixture of 2-formylpyrrole (1.0 eq) and ethyl 2-bromopropanoate (1.2 eq) in anhydrous DMF is stirred with NaH (1.5 eq) at 0°C for 1 hour, then warmed to room temperature for 12 hours. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is purified via vacuum distillation.

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

  • Catalyst Screening : NaH outperforms K₂CO₃ in yield (75% vs. 65%) due to stronger base strength.

ParameterNaH-Mediated ReactionK₂CO₃-Mediated Reaction
Yield (%)7565
Purity (HPLC, %)>9892
Reaction Time (h)1224

Michael Addition-Cyclization Sequences

Enolate Formation and Cyclization

An alternative route employs Michael addition of pyrrole to ethyl acrylate, followed by acid-catalyzed cyclization. This method, adapted from pyrrolyl enone syntheses, involves treating pyrrole-2-carboxaldehyde with ethyl acrylate in basic ethanol.

Mechanistic Pathway :

  • Aldol Condensation : Pyrrole-2-carboxaldehyde reacts with ethyl acrylate in the presence of NaOH to form a β-keto ester intermediate.

  • Cyclization : Acidic workup (e.g., acetic acid) induces intramolecular cyclization, yielding the target ester.

Procedure :
Pyrrole-2-carboxaldehyde (1.0 eq) and ethyl acrylate (1.1 eq) are refluxed in ethanol with 10% aqueous NaOH (2.0 eq) for 4 hours. After neutralization with acetic acid, the mixture is extracted with dichloromethane and purified via column chromatography (silica gel, hexane/ethyl acetate).

Performance Metrics :

  • Yield : 68–76% for analogous pyrrolyl enones.

  • Purity : >95% after chromatography.

Esterification via Activated Intermediates

Pentafluorophenyl Ester Activation

A niche but high-yielding approach utilizes pentafluorophenyl 3-(pyrrol-1-yl)propanoate as an activated intermediate. This method, advantageous for sterically hindered systems, involves coupling the acid with ethanol using triethylamine (Et₃N) as a base.

Synthetic Steps :

  • Intermediate Synthesis : 3-(Pyrrol-1-yl)propanoic acid is treated with pentafluorophenol and dicyclohexylcarbodiimide (DCC) to form the activated ester.

  • Alcoholysis : Ethanol (2.0 eq) and Et₃N (1.5 eq) in THF displace the pentafluorophenyl group, yielding the ethyl ester.

Data Highlights :

  • Yield : 82% for analogous esters.

  • Reaction Time : 12 hours at ambient temperature.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Base-Catalyzed Condensation75>98HighModerate
Michael Addition-Cyclization76>95ModerateLow
Activated Ester Alcoholysis82>99LowHigh

Key Observations :

  • Condensation Reactions : Preferred for industrial-scale synthesis due to short reaction times and solvent recyclability.

  • Activated Esters : Offer superior yields and purity but require expensive reagents.

Optimization Strategies and Industrial Considerations

Catalyst and Solvent Engineering

Recent advances focus on replacing NaH with greener bases like DBU (1,8-diazabicycloundec-7-ene), reducing metal waste. Solvent screening identifies cyclopentyl methyl ether (CPME) as a sustainable alternative to DMF, offering comparable yields (73%) with lower toxicity.

Continuous Flow Synthesis

Pilot-scale studies demonstrate continuous flow reactors enhance the condensation method’s efficiency, achieving 78% yield at a 10 kg/batch scale. Residence time optimization (30 minutes vs. 12 hours batch) reduces energy costs by 40% .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(1H-pyrrol-1-yl)propanoate, and how can reaction progress be monitored?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include:

  • Reagents and Conditions : Use ethanol or methanol as solvents, with catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide) for ester bond formation .
  • Monitoring : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7 v/v) is recommended to track reaction progress. UV visualization or iodine staining can detect intermediates .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol yields high-purity product (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 6.2–6.8 ppm (pyrrole protons) .
    • ¹³C NMR : Peaks for carbonyl (C=O, ~170 ppm) and pyrrole carbons (~110–120 ppm) confirm the ester and heterocyclic groups .
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 182.1 (calculated for C₉H₁₃NO₂) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
  • Stability Tests : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) confirms degradation <2% over 6 months under these conditions .

Advanced Research Questions

Q. How do structural modifications to the pyrrole ring affect the compound’s reactivity and bioactivity?

Methodological Answer: Comparative studies with analogs (e.g., ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) reveal:

  • Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Bioactivity : Substituted pyrroles show improved binding to cytochrome P450 enzymes (IC₅₀ reduced by 40% vs. parent compound) in kinetic assays .

Q. Table 1: Comparative Reactivity of Pyrrole Derivatives

CompoundSubstituentReactivity (k, s⁻¹)Bioactivity (IC₅₀, μM)
This compoundNone0.1285.2
Ethyl 2-(4-Cl-pyrrol-1-yl)propanoate4-Cl0.2951.7
Ethyl 2-(3-NH₂-pyrrol-1-yl)propanoate3-NH₂0.08112.4

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., COX-2). Parameters: Grid size 60×60×60 Å, exhaustiveness=20 .
  • MD Simulations : GROMACS with CHARMM36 force field (50 ns trajectory) predicts stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:

  • Dynamic NMR : Conduct variable-temperature ¹H NMR (25–80°C) to detect conformational exchange broadening. Sharpening of pyrrole signals at higher temps indicates rotational barriers .
  • DFT Calculations : Gaussian 16 (B3LYP/6-31G**) optimizes geometry and computes chemical shifts. Deviation <0.3 ppm from experimental data validates assignments .

Data-Driven Research Design

Q. What experimental controls are critical for assessing the compound’s catalytic or enzymatic inhibition properties?

Methodological Answer:

  • Positive Controls : Use known inhibitors (e.g., indomethacin for COX-2 assays) to benchmark activity .
  • Negative Controls : Include reactions without substrate or enzyme to rule out non-specific interactions.
  • Dose-Response Curves : Test 6–8 concentrations (1 nM–100 μM) in triplicate. Fit data to Hill equation for IC₅₀/EC₅₀ determination .

Q. How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM-Cl for N-protection) to steer electrophilic substitution to the desired position .
  • Metal Catalysis : Pd(OAc)₂/XPhos promotes C–H activation at the pyrrole β-position with >90% selectivity .

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